molecular formula C30H50 B164333 Squalene CAS No. 7683-64-9

Squalene

Cat. No. B164333
CAS RN: 7683-64-9
M. Wt: 410.7 g/mol
InChI Key: YYGNTYWPHWGJRM-AAJYLUCBSA-N
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Description

Squalene is a natural triterpene, a hydrocarbon made up of six isoprene units . It is a colorless oil, although impure samples appear yellow . It was originally obtained from shark liver oil (hence its name, as Squalus is a genus of sharks) . An estimated 12% of bodily squalene in humans is found in sebum . Squalene has a role in topical skin lubrication and protection . Most plants, fungi, and animals produce squalene as a biochemical precursor in sterol biosynthesis, including cholesterol and steroid hormones in the human body .


Synthesis Analysis

Squalene is biosynthesized by coupling two molecules of farnesyl pyrophosphate . The condensation requires NADPH and the enzyme squalene synthase . With the increased demand for squalene along with regulations on shark-derived squalene, there is a need to find alternatives for squalene production which are low-cost as well as sustainable . Microbial platforms are being considered as a potential option to meet such challenges .


Molecular Structure Analysis

Squalene is a molecule with the molecular formula C30H50, embodying a double bond-rich structure . The structure is notably unsaturated, possessing six double bonds in total .


Chemical Reactions Analysis

Squalene is a biochemical precursor to both steroids and hopanoids . For sterols, the squalene conversion begins with oxidation (via squalene monooxygenase) of one of its terminal double bonds, resulting in 2,3-oxidosqualene . It then undergoes an enzyme-catalyzed cyclization to produce lanosterol, which can be elaborated into other steroids such as cholesterol and ergosterol in a multistep process by the removal of three methyl groups, the reduction of one double bond by NADPH, and the migration of the other double bond .


Physical And Chemical Properties Analysis

Squalene is a colorless or yellowish clear oily liquid . It has a specific odor . It is soluble in ether, acetone, and carbon tetrachloride, but insoluble in water . The density is 0.858 g·cm−3 . The refractive index is 1.4956 (at 20 °C) .

Scientific Research Applications

Enhanced Production in Microorganisms

Squalene has been identified as a compound with diverse applications in pharmaceutical, nutraceutical, and personal care industries. With increasing demand, there is a shift toward using engineered microorganisms like plants, fungi, and bacteria for its production. This approach overcomes the environmental and ethical concerns associated with sourcing squalene from deep-sea sharks. Recent advances in synthetic biology have enabled fine-tuning these microorganisms for improved squalene output, which is pivotal for large-scale production and its applications in cancer treatment and vaccine efficacy enhancement (Gohil et al., 2019).

Squalene Oxidation Products

Squalene oxidation products have implications in food and pharmaceutical sectors. Research has characterized these products and examined their pro-oxidant activities. This understanding is crucial, especially when squalene is used as a functional lipid in various industries (Naziri et al., 2014).

Nutraceuticals and Bioprocess Potentials

Squalene's role as a precursor for biosynthesis in human steroids makes it an essential nutraceutical. Microalgae from the thraustochytrids family have been identified as a sustainable source for squalene production, offering a viable alternative to shark liver oil. This approach has implications in the development of Covid-19 vaccine adjuvants, anti-aging substances, and anti-cancer applications (Suhendra et al., 2021).

Plant Sources and Extraction Methods

Squalene's benefits in reducing skin damage, LDL levels, and potential anticancer effects have been recognized. However, the limited natural sources and efficient extraction methods pose challenges for its commercial use. Biotechnological advances in synthetic production methods aim to meet the global demand for squalene in various applications, including food supplements (Lozano-Grande et al., 2018).

Squalene in Disease Management and Therapy

Squalene has been extensively used in pharmaceutical formulations for disease management and therapy due to its biocompatibility and inertness. Its role as a protective agent against chemotherapy-induced side effects and its potential in cancer treatment and vaccine delivery applications make it a valuable compound in medical research (Reddy & Couvreur, 2009).

Biological Action and Health Benefits

Research supports squalene's antioxidant, anti-inflammatory, and anti-atherosclerotic properties. Studies have also shown its antineoplastic effect and its role in decreasing hepatic cholesterol and triglycerides. These findings are significant for developing functional foods and nutraceuticals to control oxidative stress and age-related diseases (Lou-Bonafonte et al., 2018).

Safety And Hazards

Formulations containing Squalene indicate it is not a significant human skin irritant or sensitizer . Limited contact sensitization tests indicate Squalene is not a significant contact allergen or irritant . It is concluded that both Squalane and Squalene are safe as cosmetic ingredients in the present practices of use and concentration .

Future Directions

With the increased demand for squalene along with regulations on shark-derived squalene, there is a need to find alternatives for squalene production which are low-cost as well as sustainable . Microbial platforms are being considered as a potential option to meet such challenges . Considerable progress has been made using both wild-type and engineered microbial strains for improved productivity and yields of squalene .

properties

IUPAC Name

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene
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InChI

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+
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InChI Key

YYGNTYWPHWGJRM-AAJYLUCBSA-N
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Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C
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Molecular Formula

C30H50
Record name TRANS-SQUALENE
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DSSTOX Substance ID

DTXSID0026044
Record name (E)-Squalene
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Molecular Weight

410.7 g/mol
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Physical Description

Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid
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Boiling Point

545 °F at 25 mmHg (NTP, 1992), 421.3 °C
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Flash Point

greater than 235 °F (NTP, 1992), 110 °C - closed cup
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents
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Density

0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C
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Mechanism of Action

Squalene, an isoprenoid compound structurally similar to beta-carotene, is an intermediate metabolite in the synthesis of cholesterol. In humans, about 60 percent of dietary squalene is absorbed. It is transported in serum generally in association with very low density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin, where it is one of the major components of skin surface lipids. Squalene is not very susceptible to peroxidation and appears to function in the skin as a quencher of singlet oxygen, protecting human skin surface from lipid peroxidation due to exposure to UV and other sources of ionizing radiation. Supplementation of squalene to mice has resulted in marked increases in cellular and non-specific immune functions in a dose-dependent manner. Squalene may also act as a "sink" for highly lipophilic xenobiotics. Since it is a nonpolar substance, it has a higher affinity for un-ionized drugs. In animals, supplementation of the diet with squalene can reduce cholesterol and triglyceride levels. In humans, squalene might be a useful addition to potentiate the effects of some cholesterol-lowering drugs. The primary therapeutic use of squalene currently is as an adjunctive therapy in a variety of cancers. Although epidemiological, experimental and animal evidence suggests anti-cancer properties, to date no human trials have been conducted to verify the role this nutrient might have in cancer therapy regimens., Based on previous finding of singlet oxygen generation from coproporphyrin excreted on the skin surface from Propionibacterium acnes, we hypothesized that singlet oxygen formed in this way under UV exposure would promote peroxidation of skin surface lipids. We found that squalene was oxidized efficiently by singlet oxygen derived from coproporphyrin under UV exposure, and that the rate constant of squalene peroxidation by singlet oxygen was ten-fold higher than that of other skin surface lipids examined. The reaction was promoted more efficiently by UVA than by UVB. Furthermore, we found that topical application of squalene peroxide induced skin hyperpigmentation through increasing prostaglandin E(2) release from keratinocytes in guinea pigs. These results suggest that squalene peroxide formation by singlet oxygen plays a key role in photo-induced skin damage.
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Product Name

Squalene

Color/Form

Oil; crystals from ether/methanol (-5 °C)

CAS RN

111-02-4, 7683-64-9, 11051-27-7
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Melting Point

-103 °F (NTP, 1992), -4.8 °C, -75 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118,000
Citations
GS Kelly - Alternative medicine review: a journal of clinical …, 1999 - europepmc.org
… diet with squalene can reduce cholesterol and triglyceride levels. In humans, squalene might … The primary therapeutic use of squalene currently is as an adjunctive therapy in a variety of …
Number of citations: 454 europepmc.org
M Spanova, G Daum - European journal of lipid science and …, 2011 - Wiley Online Library
… Synthesis and further conversion of squalene are key steps in the metabolism of … of squalene biochemistry, its molecular properties, and its physiological effects. We compare squalene …
Number of citations: 268 onlinelibrary.wiley.com
R Amarowicz - European journal of lipid science and technology, 2009 - petdiatric.com
… The richest known source of squalene is shark liver oil. In vegetable oils, squalene is found … Squalene is the main component of skin surface polyunsaturated lipids and shows some …
Number of citations: 107 www.petdiatric.com
MA Lozano-Grande, S Gorinstein… - International …, 2018 - downloads.hindawi.com
Squalene (SQ) is a natural compound, a precursor of various hormones in animals and sterols in plants. It is considered a molecule with pharmacological, cosmetic, and nutritional …
Number of citations: 212 downloads.hindawi.com
JM Lou‐Bonafonte… - Molecular nutrition & …, 2018 - Wiley Online Library
… in which squalene has been quantitatively assayed. As can be seen, squalene is present in a … Indeed, Polygonum chinense L is the species with the highest squalene content, followed …
Number of citations: 113 onlinelibrary.wiley.com
TJ Smith - Expert opinion on investigational drugs, 2000 - Taylor & Francis
… the inhibition of carcinogenesis by squalene is examined, these … squalene are not known. Although animal studies have enhanced our understanding of the possible action of squalene …
Number of citations: 388 www.tandfonline.com
KU Wendt, K Poralla, GE Schulz - Science, 1997 - science.org
The crystal structure of squalene-hopene cyclase fromAlicyclobacillus acidocaldarius was determined at 2.9 angstrom resolution. The mechanism and sequence of this cyclase are …
Number of citations: 547 www.science.org
Y Hidaka, T Satoh, T Kamei - Journal of lipid research, 1990 - ASBMB
… squalene epoxidase is regulated by the concentrations of endogenous and exogenous sterols. The affinity of the enzyme for squalene … effect on microsomal squalene epoxidase activity …
Number of citations: 80 www.jlr.org
SK Kim, F Karadeniz - Advances in food and nutrition research, 2012 - Elsevier
… Squalene is synthesized by squalene synthase which converts two units of farnesyl … , into squalene. As a secosteroid, vitamin D biosynthesis is also regulated by squalene. Moreover, …
Number of citations: 288 www.sciencedirect.com
LH Reddy, P Couvreur - Advanced drug delivery reviews, 2009 - Elsevier
… source of squalene; shark liver oil contains more than 40% squalene. Such high squalene levels in … Furthermore, squalene is believed to be partially responsible for the low incidence of …
Number of citations: 456 www.sciencedirect.com

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